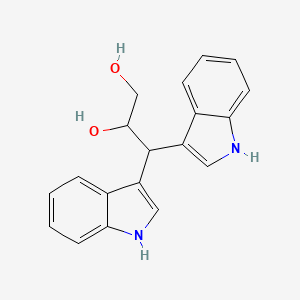
3,3-Di(1H-indol-3-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(1H-indol-3-yl)propane-1,2-diol is a compound that features two indole groups attached to a propane-1,2-diol backbone. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1H-indol-3-yl)propane-1,2-diol typically involves the reaction of indole derivatives with appropriate diol precursors. One method involves the isomerization of 3-alkoxyindolines through indolenium intermediates . The reaction conditions often include the use of silver catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
化学反应分析
Types of Reactions
3,3-Di(1H-indol-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole groups or the diol backbone.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole rings .
科学研究应用
3,3-Di(1H-indol-3-yl)propane-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 3,3-Di(1H-indol-3-yl)propane-1,2-diol involves its interaction with various molecular targets. The indole groups can interact with biological receptors, enzymes, and other proteins, influencing cellular pathways and processes . The specific pathways involved depend on the biological context and the presence of other interacting molecules .
相似化合物的比较
Similar Compounds
3,3-Bis(1H-indol-3-yl)propane-1,2-diol: A closely related compound with similar structural features.
1,1-Bis(1H-indol-3-yl)-2-phenylethane: Another indole derivative with different substituents.
Bis(1H-indol-3-yl)phenylmethane: A compound with a phenyl group instead of a diol backbone.
Uniqueness
3,3-Di(1H-indol-3-yl)propane-1,2-diol is unique due to its specific diol backbone, which can influence its reactivity and biological activity compared to other indole derivatives . This uniqueness makes it a valuable compound for studying specific chemical and biological properties .
属性
CAS 编号 |
4531-83-3 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3,3-bis(1H-indol-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C19H18N2O2/c22-11-18(23)19(14-9-20-16-7-3-1-5-12(14)16)15-10-21-17-8-4-2-6-13(15)17/h1-10,18-23H,11H2 |
InChI 键 |
OGXNFSOEIVPPSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


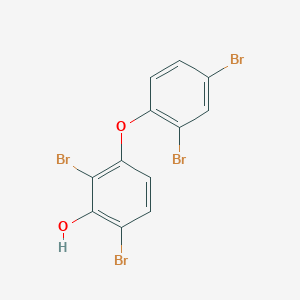
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
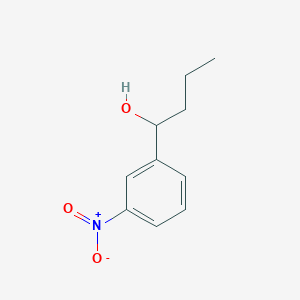
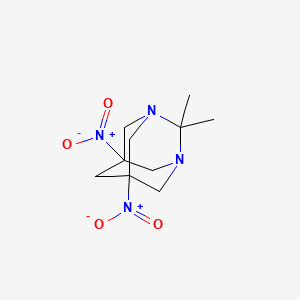
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
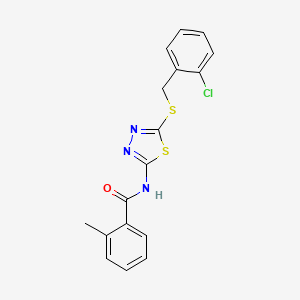
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)

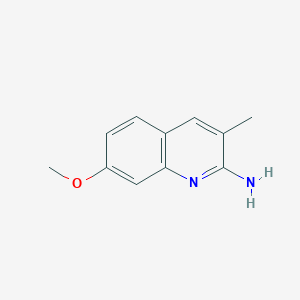
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
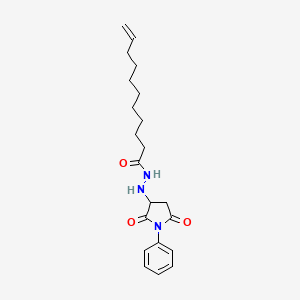
![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)

